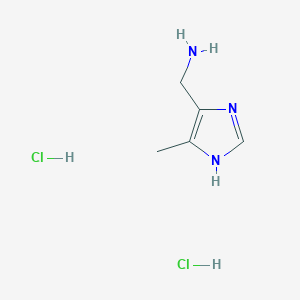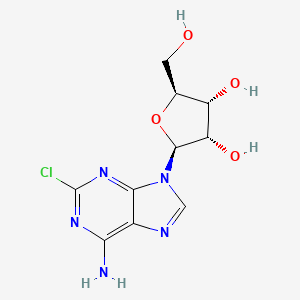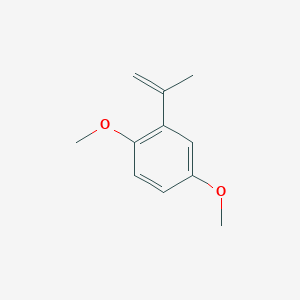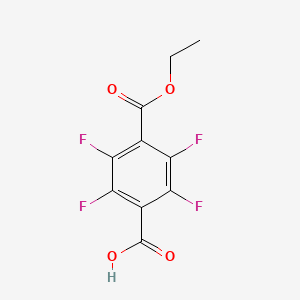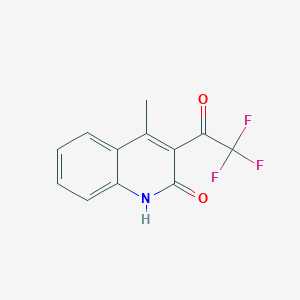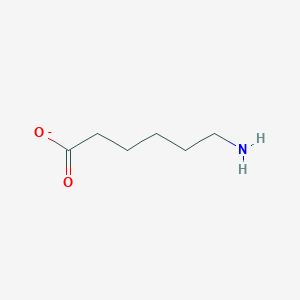
6-Aminohexanoate
Vue d'ensemble
Description
6-Aminohexanoate, also known as 6-aminohexanoic acid, is an ε-amino acid comprising hexanoic acid carrying an amino substituent at position C-6. It is a derivative and analogue of the amino acid lysine. This compound is used in various applications, including controlling postoperative bleeding and treating overdose effects of thrombolytic agents like streptokinase and tissue plasminogen activator .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Aminohexanoate can be synthesized through the hydrolysis of caprolactam, which involves ring-opening hydrolysis. The reaction conditions typically include the use of water and an acid or base catalyst to facilitate the hydrolysis process .
Industrial Production Methods: In industrial settings, this compound is produced as an intermediate in the polymerization of Nylon-6. The production process involves the hydrolysis of caprolactam, which is a key monomer in the synthesis of Nylon-6 .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Aminohexanoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Pyridoxal phosphate (PLP) is a common cofactor used in the oxidation of this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used to replace the amino group under appropriate conditions.
Major Products:
Oxidation: Adipate semialdehyde.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Aminohexanoate has a wide range of scientific research applications, including:
Mécanisme D'action
6-Aminohexanoate exerts its effects by inhibiting enzymes that bind to lysine residues. This inhibition is particularly effective against proteolytic enzymes like plasmin, which is responsible for fibrinolysis. By inhibiting these enzymes, this compound helps control bleeding disorders . The molecular targets include enzymes involved in the fibrinolytic pathway, and the inhibition mechanism involves binding to the active site of these enzymes .
Comparaison Avec Des Composés Similaires
Aminocaproic acid:
Caprolactam: A precursor in the synthesis of 6-aminohexanoate and Nylon-6.
Uniqueness: this compound is unique due to its dual role as both a therapeutic agent and an industrial intermediate. Its ability to inhibit fibrinolytic enzymes makes it valuable in medical applications, while its role in the production of Nylon-6 highlights its industrial significance .
Propriétés
IUPAC Name |
6-aminohexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-5-3-1-2-4-6(8)9/h1-5,7H2,(H,8,9)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXKOJJOQWFEFD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)[O-])CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NO2- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Ethylsulfonyl)phenyl]piperazine](/img/structure/B3152013.png)
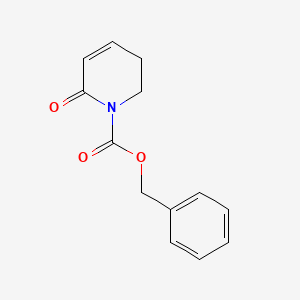
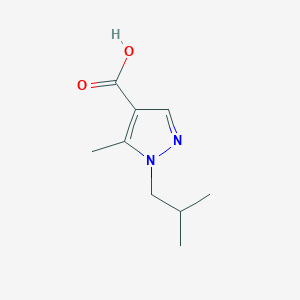
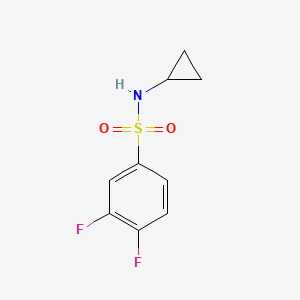
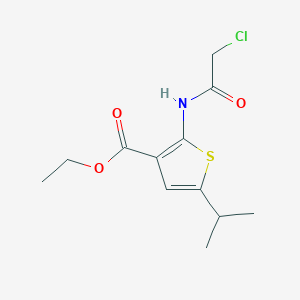
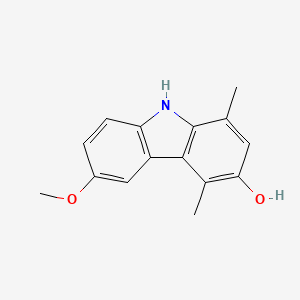
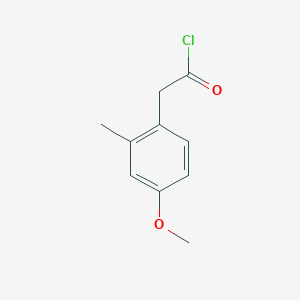
![Ethyl 2-(4-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3152067.png)
